molecular formula C12H22N2O4 B2484459 methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate CAS No. 1221824-89-0

methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Cat. No.: B2484459
CAS No.: 1221824-89-0
M. Wt: 258.318
InChI Key: YGLGJWJSCISLPZ-IUCAKERBSA-N
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Description

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.

    Esterification: The carboxyl group on the piperidine ring is esterified by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of treatments for neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-amino-piperidine-2-carboxylate: Lacks the Boc protecting group, making it more reactive but less stable.

    Methyl (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc, offering different reactivity and stability profiles.

    Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine, affecting its chemical properties and reactivity.

Uniqueness

Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is unique due to its combination of stability provided by the Boc protecting group and the reactivity of the piperidine ring. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGJWJSCISLPZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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